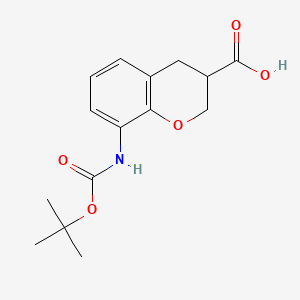
8-((tert-Butoxycarbonyl)amino)chromane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a synthetic organic compound that belongs to the class of benzopyrans. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from undesired reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves multiple steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a corresponding alcohol or aldehyde group on the benzopyran ring.
Protection of the Amino Group: The amino group is protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Products may include alcohols or aldehydes.
Substitution: Products depend on the nucleophile used and may include various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
8-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The Boc-protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further chemical or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-{[(tert-butoxy)carbonyl]amino}-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
- (tert-butoxy)carbonyl L-His (Trt)-Aib-OH
- (tert-butoxy)carbonyl Arg (Boc)2-OH
Uniqueness
8-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to its specific benzopyran structure combined with the Boc-protected amino group. This combination provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C15H19NO5 |
|---|---|
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
8-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-11-6-4-5-9-7-10(13(17)18)8-20-12(9)11/h4-6,10H,7-8H2,1-3H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
AECQWJVVMOQRDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1OCC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




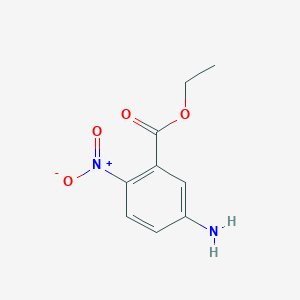
amino}acetate](/img/structure/B13520901.png)
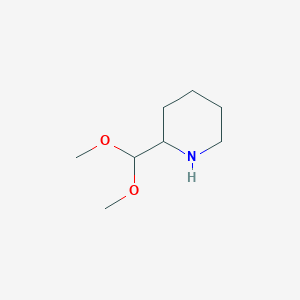
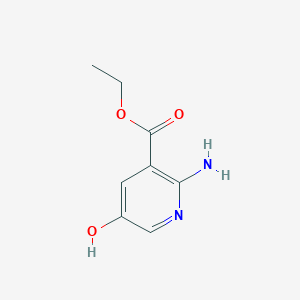
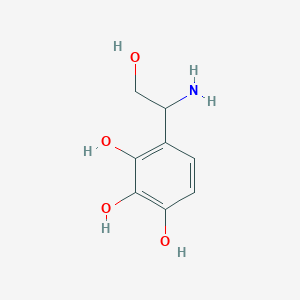
![1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13520921.png)
![1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13520927.png)
![2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B13520938.png)
![2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13520951.png)
![tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride](/img/structure/B13520952.png)
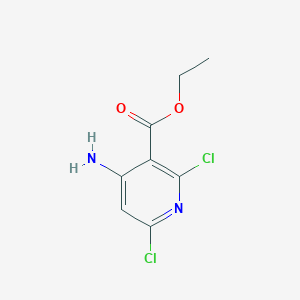
![(3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B13520959.png)
